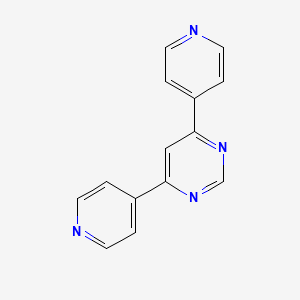

4,6-Di(pyridin-4-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Science

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that have garnered substantial interest in various scientific fields due to their diverse chemical and biological activities. growingscience.comgsconlinepress.com The pyrimidine nucleus, a six-membered ring with two nitrogen atoms at the first and third positions, is a fundamental component of essential biological molecules such as the nucleobases thymine, cytosine, and uracil, which are the building blocks of nucleic acids, DNA, and RNA. gsconlinepress.comscientifictemper.com This inherent biological relevance has made pyrimidine scaffolds a popular choice in medicinal chemistry for the development of new therapeutic agents. growingscience.comekb.eg

Beyond their biological importance, pyrimidine derivatives are valued as versatile building blocks in organic synthesis and materials science. growingscience.comresearchgate.net Their structural framework allows for a wide range of chemical modifications, enabling the synthesis of compounds with tailored electronic and photophysical properties. researchgate.net This has led to their investigation for applications in areas such as luminescent materials, organic light-emitting diodes (OLEDs), and nonlinear optics. researchgate.net The ability of the pyrimidine ring to be functionalized at various positions allows for the creation of complex molecular architectures with specific functions. wjarr.com

Design Principles of Di(pyridyl)pyrimidine Scaffolds for Functional Materials

The design of functional materials based on di(pyridyl)pyrimidine scaffolds is guided by several key principles aimed at controlling the final properties of the material. These scaffolds are integral to the field of crystal engineering and the construction of coordination polymers, where they act as ligands that coordinate with metal ions to form extended networks. mdpi.comkoreascience.kr

A primary design consideration is the strategic placement of nitrogen atoms within both the pyrimidine and pyridine (B92270) rings. These nitrogen atoms act as coordination sites for metal ions, and their specific arrangement dictates the geometry and dimensionality of the resulting coordination polymer. koreascience.kr The rotational freedom between the pyrimidine and pyridine rings allows the ligand to adopt various conformations, enabling the formation of diverse structural motifs, from simple dinuclear complexes to one-, two-, or three-dimensional polymers. koreascience.krepa.gov

Furthermore, the π-conjugated system of the di(pyridyl)pyrimidine scaffold is crucial for its application in functional materials with specific optical and electronic properties. researchgate.netacs.org By introducing different functional groups onto the scaffold, researchers can tune the electronic nature of the molecule, influencing its absorption and emission spectra. acs.orgacs.org For instance, the incorporation of electron-donating or electron-withdrawing groups can lead to materials with strong fluorescence and solvatochromism, where the color and intensity of the light emitted change with the polarity of the solvent. acs.org This principle is exploited in the development of sensors and molecular switches. acs.org The V-shape of the 4,6-disubstituted pyrimidine core also provides a unique platform for creating specific molecular architectures. acs.org

Research Landscape and Academic Focus on 4,6-Di(pyridin-4-yl)pyrimidine

The research landscape for this compound is centered on its synthesis, structural characterization, and its application as a building block for supramolecular structures and functional materials. Academic studies have explored its use as a versatile ligand in coordination chemistry, capable of forming a variety of coordination polymers with interesting structural features and properties.

A significant area of focus has been the synthesis of this compound and its derivatives. acs.orgijrti.org Researchers have developed multi-step synthetic routes to obtain these molecules, often involving cross-coupling reactions and condensation reactions. acs.org The ability to modify the core structure by introducing different substituents allows for the fine-tuning of its properties for specific applications. frontiersin.org

Another key research area is the investigation of the crystal structure of this compound and its metal complexes through single-crystal X-ray diffraction. koreascience.krkoreascience.kr These studies provide fundamental insights into the coordination behavior of the ligand and the resulting supramolecular architectures. The formation of coordination polymers with metals like zinc(II) and copper(I) has been reported, leading to structures ranging from dinuclear complexes to one-dimensional chains. koreascience.krepa.gov

The photophysical properties of materials derived from this scaffold are also a subject of academic interest. Studies have shown that the coordination of metal ions can significantly influence the fluorescence properties of the ligand, leading to either quenching or enhancement of its emission. koreascience.krepa.gov This tunability makes these compounds promising candidates for the development of luminescent materials and sensors. acs.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C14H10N4 |

| Molar Mass | 234.26 g/mol |

| Appearance | Solid |

| Synonyms | Pyrimidine, 4,6-di-4-pyridinyl- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dipyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-14(18-10-17-13)12-3-7-16-8-4-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYRMOSOYHZZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Di Pyridin 4 Yl Pyrimidine and Its Chemical Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 4,6-di(pyridin-4-yl)pyrimidine and its analogues. These reactions offer a versatile and efficient means of forming C-C bonds between the halogenated pyrimidine (B1678525) scaffold and various coupling partners.

Suzuki–Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing aryl-substituted pyrimidines. bohrium.com This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783), with a pyridinylboronic acid derivative. wiley.comresearchgate.net The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of reagents. researchgate.net The synthesis of 4,6-diarylpyrimidines can be achieved in reasonable yields using this method. wiley.comresearchgate.net One-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, providing an efficient route to diarylated pyrimidines. nih.gov

The choice of catalyst and ligand is critical for the success and efficiency of the Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalytic species in the reaction cycle. mdpi.com Commonly used pre-catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), which are reduced in situ to Pd(0). mdpi.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a frequently used, commercially available Pd(0) catalyst. mdpi.com

Ligand selection plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org Triphenylphosphine (PPh₃) is a standard ligand used in these reactions. wiley.commdpi.com For challenging couplings, particularly those involving sterically hindered substrates or aiming for specific regioselectivity, more sophisticated ligands are employed. Bulky electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and N-heterocyclic carbenes (NHCs) like IPr, have been shown to improve catalytic activity and selectivity. mdpi.comnih.gov The use of a Pd/IPr catalytic system, for instance, has been demonstrated to promote C4-selective cross-coupling on dichloropyridines. nih.govnsf.gov

The table below summarizes various catalyst systems used in the Suzuki coupling of dichloropyrimidines.

| Catalyst Precursor | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Not Specified | Reasonable | wiley.comresearchgate.net |

| PdCl₂(PPh₃)₂ | - | K₃PO₄ | Not Specified | Reasonable | wiley.comresearchgate.net |

| Pd₂(dba)₃·CHCl₃ | TTBP·HBF₄ | Cs₂CO₃ | 1,4-Dioxane | 35% | mdpi.comresearchgate.net |

| Pd(PEPPSI)(IPr) | - | Variable | Variable | Variable | nih.gov |

The Suzuki-Miyaura coupling is known for its broad substrate scope. researchgate.net In the synthesis of this compound, 4,6-dichloropyrimidine is the typical starting material, reacting with two equivalents of pyridin-4-ylboronic acid. The reaction also accommodates a wide range of other aryl and heteroaryl boronic acids. mdpi.com This flexibility allows for the synthesis of a diverse library of chemical analogues.

Studies have shown that boronic acids bearing both electron-donating and electron-withdrawing functional groups can be successfully coupled. nih.govmdpi.com For example, arylboronic acids with methoxy, methyl, fluoro, and cyano groups have been used. nih.govmdpi.com However, the reaction's success can be influenced by the electronic properties of the reactants; electron-rich boronic acids have been reported to give good to better yields. mdpi.comresearchgate.net Sterically hindered boronic acids, such as those with ortho-substituents, may result in lower yields under standard conditions. nih.gov

Stille Coupling Reactions for Pyrimidine Functionalization

The Stille coupling provides an alternative palladium-catalyzed method for C-C bond formation. This reaction pairs an organohalide with an organotin compound. For the synthesis of the target molecule, this would involve reacting 4,6-dichloropyrimidine with a (pyridin-4-yl)stannane reagent, such as tributyl(pyridin-4-yl)stannane.

While less common than the Suzuki coupling due to the toxicity of organotin reagents, the Stille reaction is a powerful tool, particularly when the corresponding boronic acid is unstable or difficult to access. beilstein-journals.orgmdpi.com It has been used effectively for the synthesis of related di(pyridin-2-yl)pyrimidine analogues, where 2,4-dichloro-6-methylpyrimidine (B20014) was coupled with 2-(tributylstannyl)pyridine. researchgate.net This demonstrates the viability of Stille coupling for constructing dipyridinylpyrimidine frameworks. The reaction can be performed chemoselectively in the presence of boron species by omitting the base required for the Suzuki coupling. nih.gov

Negishi and Kumada Coupling Alternatives

The Negishi and Kumada couplings are other important palladium- or nickel-catalyzed cross-coupling reactions that serve as alternatives for pyrimidine functionalization.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds. rsc.org This increased reactivity allows for the coupling of less reactive chlorides, often at lower temperatures. The synthesis of this compound via this method would involve the reaction of 4,6-dichloropyrimidine with a (pyridin-4-yl)zinc halide. The Pd/IPr catalyst system has proven effective for C4-selective Negishi couplings on dichloropyridines, enabling the installation of heteroaryl groups. nih.gov This method is particularly useful for creating C(sp²)-C(sp³) bonds and for synthesizing compounds like etoricoxib. nih.govbeilstein-journals.org

The Kumada coupling , the first transition-metal-catalyzed cross-coupling reaction developed, employs Grignard reagents (organomagnesium halides). researchgate.net These are highly reactive nucleophiles, making the Kumada coupling very efficient. A potential pathway to this compound is the reaction of 4,6-dichloropyrimidine with pyridin-4-ylmagnesium bromide, catalyzed by a palladium or nickel complex. Similar to the Negishi coupling, the Pd/IPr catalyst system facilitates C4-selective Kumada couplings, which is useful for introducing groups that are challenging to install via Suzuki reactions. nih.gov

Regioselective Functionalization and Derivatization Approaches

Beyond the initial synthesis of the this compound core, further functionalization can introduce additional chemical diversity and tune the molecule's properties. Regioselective functionalization aims to modify a specific position on the pyrimidine or pyridine (B92270) rings.

Direct C-H functionalization is a powerful, atom-economical strategy for derivatization that avoids the need for pre-functionalized substrates. researchgate.net For pyridine and pyrimidine systems, achieving regioselectivity can be challenging due to the intrinsic electronic properties of the heterocycles. researchgate.netnih.gov The nitrogen atoms in the pyrimidine and pyridine rings are electron-withdrawing, which deactivates the rings towards electrophilic substitution and directs nucleophilic or radical attack primarily to the positions ortho and para (C2, C4, C6) to the nitrogen atoms. researchgate.net

Recent advances have enabled the regioselective C-H functionalization of pyridines at various positions. nih.govnih.gov For instance, strategies involving the temporary dearomatization of the pyridine ring can achieve meta-C-H functionalization, which is typically difficult. nih.gov Palladium-catalyzed direct arylation has been used for C7-arylation of related fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines, with selectivity controlled by the presence or absence of a phosphine ligand. mdpi.com These advanced methods could potentially be applied to selectively derivatize the pyridine rings of this compound after its initial synthesis.

Aldol Condensation for Arylvinylpyrimidine Synthesis

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is effectively utilized for the synthesis of arylvinylpyrimidines. rsc.org This method typically involves the base-catalyzed reaction between a pyrimidine bearing an activated methyl group and an aromatic aldehyde.

A series of V-shaped 4,6-bis(arylvinyl)pyrimidines has been efficiently prepared through the Aldol condensation of 4,6-dimethylpyrimidine (B31164) with various aromatic aldehydes. Current time information in Bangalore, IN.acs.org The reaction proceeds by deprotonation of the acidic methyl protons of the dimethylpyrimidine by a base, creating a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy carbonyl intermediate yields the α,β-unsaturated product, an arylvinylpyrimidine. nih.gov This methodology has proven successful for a range of aromatic aldehydes, including those with dendritic poly(phenylenevinylene) substituents. Current time information in Bangalore, IN.acs.org

Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized using a two-step approach where the final step is an Aldol condensation. acs.orgnih.gov In this case, 4-methyl-2,6-di(pyridin-2-yl)pyrimidine is reacted with an appropriate aromatic aldehyde in the presence of a phase-transfer catalyst like Aliquat 336 and a strong base such as aqueous sodium hydroxide. chim.it

Table 1: Examples of Aldol Condensation for Arylvinylpyrimidine Synthesis

| Starting Pyrimidine | Aldehyde | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dimethylpyrimidine | Benzaldehyde | NaOH | Ethanol | 4,6-Bis(styryl)pyrimidine | - | Current time information in Bangalore, IN. |

| 4,6-Dimethylpyrimidine | 4-Methoxybenzaldehyde | NaOH | Ethanol | 4,6-Bis(4-methoxystyryl)pyrimidine | - | Current time information in Bangalore, IN. |

| 4-Methyl-2,6-di(pyridin-2-yl)pyrimidine | 4-(Dimethylamino)benzaldehyde | NaOH / Aliquat 336 | Water | 4-(4-(Dimethylamino)styryl)-2,6-di(pyridin-2-yl)pyrimidine | - | chim.it |

| 2-Decyloxy-4,6-dimethylpyrimidine | Terephthaldehyde | Potassium tert-butoxide | THF | Poly[2-(decyloxy)-4-vinyl-6-(4-vinylstyryl)pyrimidine] | 65 | researchgate.net |

Yields are reported as provided in the source material; a hyphen (-) indicates that the specific yield was not mentioned in the provided search results.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of pyrimidine rings, particularly those bearing halogen substituents at the 2, 4, or 6 positions. researchgate.net The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates the attack of nucleophiles, leading to the displacement of leaving groups like halides. researchgate.net

The synthesis of 4,6-disubstituted pyrimidines can be achieved through the sequential or double substitution of dihalogenated pyrimidines. For instance, heteroatom-linked diarylpyrimidine derivatives have been prepared via base-catalyzed SNAr reactions on chlorinated pyrimidines without the need for a palladium catalyst. arkat-usa.orgacs.org The reaction proceeds through a two-step mechanism involving the formation of a negatively charged Meisenheimer complex as an intermediate. rsc.org The stability of this intermediate is crucial for the reaction to proceed.

The regioselectivity of SNAr on dichloropyrimidines, such as 2,4-dichloropyrimidine, is influenced by the electronic nature of other substituents on the ring. tandfonline.com While substitution at the C-4 position is often favored, the presence of electron-donating groups at the C-6 position can direct nucleophilic attack to the C-2 position. tandfonline.com For the synthesis of this compound, a dihalopyrimidine, such as 4,6-dichloropyrimidine, could theoretically be reacted with a pyridinyl nucleophile, although specific examples for this exact transformation are not detailed in the provided results. However, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines starts with a double cross-coupling reaction on 2,4-dichloro-6-methylpyrimidine, a process related to nucleophilic substitution chemistry, to introduce the pyridinyl moieties. acs.orgnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

| Halogenated Pyrimidine | Nucleophile | Conditions | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, rt, 20 min | Water/HPMC | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | - | rsc.org |

| 4-Chlorothieno[3,2-d]pyrimidine | Morpholine | 120 °C, 5 min | PEG-400 | 4-(Morpholino)thieno[3,2-d]pyrimidine | 90 | chim.it |

| 2,6-Dichloro-N-cyclopropylisonicotinamide | 4-Chlorophenol | - | - | 6-(4-Chlorophenoxy)-2-chloro-N-cyclopropylisonicotinamide | 71 | acs.org |

Yields are reported as provided in the source material; a hyphen (-) indicates that the specific yield was not mentioned in the provided search results. HPMC = Hydroxypropyl methylcellulose, PEG-400 = Polyethylene glycol 400.

Multi-Component Reaction (MCR) Pathways for Pyrimidine Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, represent a highly efficient and atom-economical approach to complex molecules like substituted pyrimidines. rsc.org

An efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines has been developed using an MCR of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. rsc.orgacs.org The selectivity of the reaction to yield either pyridines or pyrimidines can be controlled by the choice of a Lewis acid catalyst. rsc.orgacs.org For example, using BF3·OEt2 as the catalyst favors the formation of the pyrimidine ring. rsc.org

Another green MCR approach involves the reaction of barbituric acid, aromatic aldehydes, and urea (B33335) or thiourea (B124793) to form fused pyrimidine systems like tetrahydropyrimido[4,5-d]pyrimidine-diones. beilstein-journals.org These reactions can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water. beilstein-journals.org Furthermore, a catalyst-free, water-mediated MCR has been developed for the synthesis of diversely functionalized pyrido[2,3-d:6,5-d']dipyrimidines from barbituric acids, amines, and aldehydes at room temperature. ijamtes.org The reaction mechanism is proposed to proceed through the formation of enamine and chalcone (B49325) intermediates. ijamtes.org

Table 3: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | HMDS | TMSOTf, Toluene, MW, 150°C, 0.5h | 2,4,6-Triarylpyridine | - | rsc.org |

| Acetophenone | Benzaldehyde | HMDS | BF3·OEt2, Toluene, MW, 150°C, 2h | 2,4,6-Triarylpyrimidine | 58 | rsc.org |

| Barbituric acid | Aryl aldehydes | Urea/Thiourea | CAN, Reflux | Tetrahydropyrimido[4,5-d]pyrimidine-diones | Excellent | beilstein-journals.org |

| Barbituric acid | Amines | Aldehydes | Water, rt | Pyrido[2,3-d:6,5-d']dipyrimidines | up to 91 | ijamtes.org |

Yields are reported as provided in the source material; a hyphen (-) indicates that the specific yield was not mentioned in the provided search results. HMDS = Hexamethyldisilazane, TMSOTf = Trimethylsilyl trifluoromethanesulfonate, CAN = Ceric ammonium nitrate, MW = Microwave, rt = room temperature.

Reaction Condition Optimization and Green Chemistry Aspects

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijamtes.orgnih.gov The use of microwave irradiation is particularly prevalent in the synthesis of heterocyclic compounds, including pyrimidines. mdpi.comgoogle.comijmrhs.com

Solvent Selection and Reaction Medium Effects

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the product distribution. In the synthesis of this compound and its analogues, solvent effects are particularly notable in both Aldol condensation and nucleophilic aromatic substitution reactions.

In the synthesis of V-shaped 4,6-bis(arylvinyl)pyrimidines via Aldol condensation, the optical properties of the resulting compounds were found to be dependent on the solvent used for their characterization, indicating the influence of the medium on the molecular conformation and electronic structure. Current time information in Bangalore, IN.acs.org Similarly, for 4-arylvinyl-2-6-di(pyridin-2-yl)pyrimidines, the solvatochromic behavior was studied in a range of protic and aprotic solvents, with emission properties depending on both solvent polarity and hydrogen bonding parameters. acs.orgnih.gov The solvent can also play a crucial role in the reaction itself; for instance, some Aldol polymerizations of pyrimidine derivatives have been carried out in THF. researchgate.net

Green chemistry principles encourage the use of environmentally benign solvents. In this regard, water has been used as a solvent for the MCR synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones. beilstein-journals.org A catalyst-free MCR for the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines was also developed to proceed in water at ambient temperature. ijamtes.org Polyethylene glycol (PEG-400), another green solvent, has been successfully employed for the SNAr synthesis of nitrogen-containing fused heterocycles, leading to excellent yields in short reaction times. chim.it

Catalyst Recycling and Sustainable Synthetic Protocols

The development of sustainable synthetic methods is a cornerstone of modern chemistry, with a strong emphasis on the use of recyclable catalysts to minimize waste and reduce costs. researchgate.net In the synthesis of pyrimidine derivatives, several approaches have been developed that incorporate catalyst recycling.

For the synthesis of pyrano[2,3-d]pyrimidines via a one-pot, three-component reaction, a reusable Ni(II) complex has been employed as a heterogeneous catalyst. rsc.org This catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent reactions without a significant loss of activity. rsc.org Similarly, p-dodecylbenzenesulfonic acid (DBSA) has been used as a recyclable catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions.

In another example, a magnetic nanocatalyst (SCMNPs@Urea/Py-CuCl2) was developed for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. rsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction medium using an external magnetic field, and it can be reused for at least six runs without a notable decrease in product yield. rsc.org For the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling, recyclable Pd-imidate complexes have been used, demonstrating good recyclability for three consecutive runs. These examples highlight the progress being made in developing more sustainable catalytic systems for the synthesis of pyrimidine-containing molecules.

Coordination Chemistry and Metallosupramolecular Architectures Involving 4,6 Di Pyridin 4 Yl Pyrimidine

Ligand Design and Metal Ion Coordination Modes

The coordination chemistry of 4,6-Di(pyridin-4-yl)pyrimidine is fundamentally dictated by the arrangement of its nitrogen donor atoms. The molecule possesses two distinct types of nitrogen atoms: those in the central pyrimidine (B1678525) ring and those in the peripheral pyridine (B92270) rings. This arrangement allows for a range of interactions with metal centers, making it a versatile component in the design of functional materials.

Pyrimidine and Pyridine Nitrogen Donor Atom Chelation

The nitrogen atoms of the pyrimidine and pyridine rings in this compound serve as the primary sites for coordination with metal ions. The specific mode of coordination can vary, leading to different structural outcomes. In many instances, the ligand utilizes the nitrogen atoms of its two pyridine rings to bridge between metal centers, acting as a ditopic linker. This is a common feature in the formation of extended one-, two-, and three-dimensional networks.

While less common, the possibility of chelation involving one nitrogen atom from the pyrimidine ring and an adjacent pyridine nitrogen cannot be entirely ruled out, though this mode is more sterically hindered. The more prevalent coordination involves the pyridine nitrogens acting as monodentate donors to different metal ions, thus facilitating the construction of polymeric structures.

Steric and Electronic Influences on Coordination Geometry

Electronically, the nitrogen atoms of the pyridine rings are generally more basic and thus more likely to coordinate to metal ions compared to the pyrimidine nitrogens. The electronic properties of the metal ion, such as its charge density and preferred coordination geometry, also play a crucial role in determining the final structure of the complex. For instance, metals that favor octahedral or tetrahedral coordination will direct the self-assembly process to form specific network topologies.

Versatile Bridging Modes in Extended Structures

The true utility of this compound in crystal engineering lies in its versatility as a bridging ligand. By connecting multiple metal centers, it facilitates the formation of extended, multidimensional structures. The linear disposition of the two pyridyl nitrogen atoms allows the ligand to act as a rigid or semi-rigid spacer, leading to predictable network formations.

The length and rigidity of the ligand are key parameters in controlling the pore size and dimensionality of the resulting CPs and MOFs. The distance between the coordinating nitrogen atoms on the pyridine rings is a critical factor in the design of frameworks with specific guest-uptake properties.

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of this compound to form stable, extended networks with metal ions has been exploited in the synthesis of a variety of coordination polymers and metal-organic frameworks. These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing.

One-, Two-, and Three-Dimensional Network Topologies

The dimensionality of the coordination polymers formed with this compound is highly dependent on the coordination preferences of the metal ion and the reaction conditions.

One-Dimensional (1D) Chains: When metal ions with two available coordination sites are linked by the ditopic this compound ligand, simple one-dimensional chains can be formed. These chains can be linear or zigzag, depending on the coordination geometry of the metal and the flexibility of the ligand.

Two-Dimensional (2D) Layers: With metal ions that can connect to more than two ligands, or through the use of secondary bridging ligands, two-dimensional layered structures can be assembled. These layers can exhibit various topologies, such as square grids or honeycomb-like networks.

Three-Dimensional (3D) Frameworks: The interconnection of 2D layers or the use of metal nodes with higher connectivity can lead to the formation of three-dimensional frameworks. These MOFs often possess porous structures with potential applications in gas sorption and separation. For example, MOFs constructed from the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been shown to form 3D networks with intriguing architectures. researchgate.net

| Dimensionality | Typical Topology | Metal Ion Coordination |

| 1D | Linear or Zigzag Chains | Two-coordinate |

| 2D | Square Grid, Honeycomb | Four-coordinate (planar) |

| 3D | Interpenetrated Networks | Octahedral, Tetrahedral |

Self-Assembly Processes under Hydrothermal and Solvothermal Conditions

The synthesis of CPs and MOFs involving this compound is typically achieved through self-assembly processes under hydrothermal or solvothermal conditions. These methods involve heating a mixture of the metal salt and the ligand in a sealed vessel at elevated temperatures.

Pore Characteristics and Channels in Porous Coordination Polymers

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), constructed from pyrimidine-based ligands have demonstrated potential for applications in gas storage and separation due to their characteristic pore structures. While specific data on PCPs solely utilizing this compound is limited, insights can be drawn from analogous systems incorporating pyrimidine-4,6-dicarboxylate. The structural analysis of these related frameworks reveals the presence of accessible metal sites within the pores, which can influence the adsorption behavior of guest molecules like CO2 st-andrews.ac.uknih.gov.

The synthesis method can significantly impact the crystallinity and, consequently, the adsorption capacity of these materials st-andrews.ac.uknih.gov. For instance, solvent-free synthesis has been shown to produce adsorbents with higher performance, closely aligning with theoretical predictions from Grand Canonical Monte Carlo (GCMC) calculations st-andrews.ac.uknih.gov. The resulting frameworks can feature pseudo-open-metal sites, where the accessibility of the metal center is somewhat restricted by its atomic environment st-andrews.ac.uknih.gov. The nature of the metal ion at these sites can be varied, allowing for the tuning of the adsorbent's affinity for specific guest molecules st-andrews.ac.uknih.gov. In some cases, the introduction of pyrimidine groups into MOFs has led to exceptional methane storage capacities researchgate.net.

The table below summarizes the pore characteristics of a related porous coordination polymer.

| Framework Component | Pore Type | Pore Width (Å) | Guest Accessibility |

| Pyrimidine-4,6-dicarboxylate | Pseudo-open-metal site | Varies with metal | Accessible to CO2 |

Supramolecular Interactions and Crystal Engineering

The rational design and construction of crystalline solids, a field known as crystal engineering, heavily relies on the control of intermolecular interactions. This compound is an excellent candidate for crystal engineering due to its capacity for forming various supramolecular synthons.

Hydrogen bonding is a fundamental interaction in directing the assembly of supramolecular structures. In cocrystals involving aminopyrimidine derivatives, robust and predictable hydrogen-bonding patterns, such as the R22(8) motif, are commonly observed nih.govresearchgate.net. This motif typically forms through the interaction of the aminopyrimidine with carboxylic acid groups nih.govresearchgate.net. While direct crystallographic data for this compound is not available, it is anticipated that the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, facilitating the formation of extended networks. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N and C-H···O hydrogen bonds can also play a significant role in stabilizing the crystal packing. The interplay of these hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks.

Aromatic interactions, particularly π-π stacking, are crucial non-covalent forces that contribute to the stability and packing of crystalline structures containing aromatic rings. In coordination polymers and molecular crystals, pyridine and pyrimidine rings frequently engage in π-π stacking. The strength and geometry of these interactions are influenced by factors such as the electronic nature of the rings and the presence of other intermolecular forces nih.govresearchgate.netnih.gov.

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

| Pyridine-Pyridine | 3.5 - 4.0 | 0 - 20 |

| Pyridine-Phenyl | 3.6 - 4.2 | 5 - 25 |

The final structure of a supramolecular assembly can often be directed by the presence of a "template" molecule or ion. This template does not become part of the final framework but influences the arrangement of the components during its formation. Anions, in particular, have been shown to act as templates in the assembly of coordination polymers. For instance, in frameworks constructed from Ag(I) salts and a flexible pyrimidine ligand, encapsulated anions appear to be structurally directing, leading to the formation of isomorphous (4,4) nets through anion-π interactions rsc.orggcu.ac.uk. This suggests that in the self-assembly of coordination polymers involving this compound, the choice of counter-anion could play a crucial role in determining the final topology of the network. Similarly, solvent molecules can also act as templates, influencing the formation of different polymorphs or framework isomers.

Metal Cation Complexation Studies

The coordination of metal ions to ligands like this compound can be investigated in solution using various spectroscopic techniques. These studies provide valuable information on the stability and stoichiometry of the resulting complexes.

UV-visible absorption spectroscopy is a powerful tool for studying the formation of metal complexes in solution. The coordination of a metal ion to a ligand often results in changes in the electronic absorption spectrum of the ligand. By monitoring these changes as a function of metal ion concentration, the formation constant of the complex can be determined. For example, in a study of a structurally similar 2,6-di(pyrimidin-4-yl)pyridine scaffold, the formation constants for its complexes with Zn(II) and Cu(II) were determined using UV-vis spectroscopy in a buffered aqueous solution nih.gov.

The following table presents the formation constants for a related ligand, highlighting the influence of the metal ion on complex stability.

| Ligand | Metal Ion | Formation Constant (M⁻¹) |

| 2,6-di(pyrimidin-4-yl)pyridine | Zn(II) | 8.4 x 10³ |

| 2,6-di(pyrimidin-4-yl)pyridine | Cu(II) | 1 x 10⁶ |

Fluorescence spectroscopy is another sensitive technique for studying metal-ligand interactions. If the ligand is fluorescent, its emission properties, such as intensity and wavelength, may change upon complexation with a metal ion. This phenomenon, known as fluorescence quenching or enhancement, can be used to titrate the ligand with a metal ion and determine the binding constant and stoichiometry of the complex. The quenching mechanism can often be elucidated by analyzing the fluorescence data at different temperatures.

Determination of Complex Stoichiometry and Binding Constants

The formation of stable complexes between a ligand and a metal ion is a fundamental aspect of coordination chemistry. The stoichiometry of these complexes, which describes the ratio of ligand to metal, and the binding constant (or formation constant), which quantifies the strength of the interaction, are crucial parameters. For ligands such as this compound, these properties are typically investigated in solution using spectrophotometric or spectroscopic titration methods.

Common techniques for determining complex stoichiometry include the method of continuous variations (Job's plot) and mole-ratio methods. In a Job's plot, the total molar concentration of the ligand and metal ion is kept constant while their mole fractions are varied. A physical property that changes upon complexation, such as absorbance or fluorescence intensity, is plotted against the mole fraction of one of the components. The maximum or minimum of this plot corresponds to the stoichiometry of the complex formed in solution.

Once the stoichiometry is known, the binding constant can be determined by titrating a solution of the ligand with a metal ion solution (or vice versa) and monitoring the change in a spectroscopic signal. By fitting the resulting data to a binding isotherm model (e.g., 1:1, 1:2, or 2:1), the binding constant (K) can be calculated.

While specific experimental data on the complex stoichiometry and binding constants for this compound are not extensively detailed in the available literature, studies on closely related structural analogs provide valuable insights. For instance, research on the isomeric ligand 2,6-di(pyrimidin-4-yl)pyridine has demonstrated its ability to form complexes with various metal ions. The binding properties of this related ligand with Zinc(II) and Copper(II) have been quantified using UV-Vis spectroscopy in a buffered aqueous solution.

The study of 2,6-di(pyrimidin-4-yl)pyridine revealed the formation of complexes with specific stoichiometries and binding affinities, which are summarized in the table below.

| Metal Ion | Ligand | Binding Constant (K) | Technique |

| Zn(II) | 2,6-di(pyrimidin-4-yl)pyridine | 8.4 x 10³ M⁻¹ | UV-Vis Spectroscopy |

| Cu(II) | 2,6-di(pyrimidin-4-yl)pyridine | 1.0 x 10⁶ M⁻¹ | UV-Vis Spectroscopy |

This data is for the related compound 2,6-di(pyrimidin-4-yl)pyridine and is presented for illustrative purposes. nih.gov

The data indicates that this class of pyridinyl-pyrimidine ligands can form stable complexes with transition metal ions, and the strength of this interaction is dependent on the nature of the metal ion, with a significantly higher binding constant observed for Cu(II) compared to Zn(II). It is reasonable to expect that this compound would also exhibit rich coordination chemistry with a variety of metal ions, forming complexes of varying stoichiometry and stability.

Metal Ion Selectivity and Detection Capabilities

The ability of a ligand to preferentially bind to a specific metal ion in the presence of others is known as metal ion selectivity. This property is of paramount importance for various applications, including the development of chemical sensors, extraction agents, and catalysts. Pyridine and pyrimidine derivatives are well-known for their coordination capabilities and are often incorporated into fluorescent chemosensors for the detection of metal ions. mdpi.com

The detection mechanism of such sensors often relies on changes in their photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), upon complexation with a metal ion. The binding of a metal ion to the ligand can alter the electronic structure of the fluorophore, leading to a measurable change in the fluorescence signal. The selectivity of these sensors is determined by a combination of factors, including the size and charge of the metal ion, the geometry of the coordination sphere, and the electronic nature of the ligand.

For a compound like this compound, the nitrogen atoms of the pyridine and pyrimidine rings act as donor sites for metal coordination. myskinrecipes.com The specific arrangement of these nitrogen atoms can create a binding pocket that is suitable for certain metal ions over others, thus imparting selectivity. The fluorescence properties of the molecule can be modulated by the coordination of a metal ion. For instance, the complexation with paramagnetic metal ions like Cu(II) or Ni(II) often leads to fluorescence quenching due to energy or electron transfer processes. In contrast, binding to diamagnetic ions such as Zn(II) or Cd(II) can sometimes lead to fluorescence enhancement by promoting rigidity in the molecular structure and reducing non-radiative decay pathways.

While detailed studies on the specific metal ion selectivity and detection capabilities of this compound are not widely reported, the general principles of fluorescent sensing with related pyridyl-based ligands suggest its potential in this area. rsc.org The development of a sensor based on this ligand would involve screening its response to a wide range of metal ions to determine its selectivity profile. Key performance metrics for such a sensor would include:

Selectivity: The degree to which the sensor responds to the target metal ion in the presence of other potentially interfering ions.

Sensitivity: The lowest concentration of the metal ion that can be reliably detected (limit of detection, LOD).

Response Time: The time required for the sensor to reach a stable signal after the addition of the metal ion.

Reversibility: The ability of the sensor to be regenerated and reused.

Given its structural features, this compound holds promise as a building block for the design of new materials for metal ion detection and separation. Further experimental investigations are needed to fully elucidate its selectivity and sensing performance with various metal cations.

Computational and Theoretical Investigations of 4,6 Di Pyridin 4 Yl Pyrimidine Systems

Density Functional Theory (DFT) for Ground State Properties

DFT is a powerful computational tool used to investigate the electronic structure and ground-state properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations offer a detailed understanding of their stability, reactivity, and conformational preferences.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Studies on various pyrimidine derivatives have shown that their HOMO-LUMO energy gaps can be precisely calculated using DFT methods. For instance, in a study of three pyrimidine derivatives with potential analgesic properties, the calculated energy gaps ranged from 3.63 eV to 3.88 eV. wjarr.com These low energy gaps suggest lower kinetic stability and higher chemical reactivity compared to other compounds like ibuprofen, which has a gap of 6.03 eV. wjarr.com A smaller HOMO-LUMO gap facilitates electron excitation, indicating that the molecule can be easily polarized and is more reactive. scispace.com

The energies of the HOMO and LUMO also provide information about the electron-donating and electron-accepting capabilities of a molecule. Higher HOMO energy values (-5.57 eV to -5.46 eV in one study) suggest a greater ability to donate electrons, while lower LUMO energy values (-1.94 eV to -1.59 eV) indicate a better capacity to accept electrons. wjarr.com For some pyrimidine derivatives, the HOMO is composed of lone pair electrons from nitrogen and sulfur atoms, while the LUMO is constructed from π-orbitals of the pyrimidine ring and its substituents. tandfonline.com This configuration suggests that electronic transitions are often of the n → π type. tandfonline.com

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative 1 (DMPN) | -5.46 | -1.59 | 3.87 | wjarr.com |

| Pyrimidine Derivative 2 (DMPO) | -5.57 | -1.94 | 3.63 | wjarr.com |

| Pyrimidine Derivative 3 (DMPS) | -5.51 | -1.63 | 3.88 | wjarr.com |

| Ibuprofen (for comparison) | -7.54 | -1.51 | 6.03 | wjarr.com |

Reactivity Descriptors: Chemical Hardness and Electrophilicity Index

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = ΔE / 2). A smaller value of η indicates a "softer" and more reactive molecule. mdpi.com Studies on pyrimidine derivatives have reported low chemical hardness values (e.g., 1.81 eV to 1.94 eV), signifying their high reactivity. wjarr.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. wjarr.com For certain pyrimidine derivatives, the electrophilicity indices were found to be in the range of 3.20 eV to 3.88 eV, indicating they are strong electrophiles. wjarr.com These descriptors are crucial for predicting how these molecules will interact in chemical reactions.

| Compound | Chemical Hardness (η) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|

| Pyrimidine Derivative 1 (DMPN) | 1.94 | 3.20 | wjarr.com |

| Pyrimidine Derivative 2 (DMPO) | 1.81 | 3.88 | wjarr.com |

| Pyrimidine Derivative 3 (DMPS) | 1.94 | 3.69 | wjarr.com |

| Ibuprofen (for comparison) | 3.02 | 2.64 | wjarr.com |

Molecular Geometry Optimization and Conformation

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. nih.gov For 4,6-di(pyridin-4-yl)pyrimidine and its derivatives, conformational analysis reveals how the orientation of the pyridine (B92270) rings relative to the central pyrimidine ring affects the molecule's properties.

In some donor-acceptor pyrimidine systems, the torsion angle of substituents can significantly impact their electronic and photophysical behavior. frontiersin.org For example, theoretical calculations on certain pyrimidine derivatives have shown that the molecule can adopt a twisted geometry in the excited state, which can favor non-radiative decay pathways and affect fluorescence efficiency. frontiersin.org The planarity or non-planarity of the molecule, influenced by steric hindrance between substituent groups, is a key factor. frontiersin.orgacs.org DFT-optimized structures generally show good agreement with experimental data from X-ray crystallography. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Studies using Quantum Descriptors

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity in a quantitative manner. chemrevlett.comresearchgate.net Quantum chemical descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and reactivity indices, are often used in QSAR studies. researchgate.net

For pyrimidine derivatives, QSAR models have been developed to predict their potential as, for example, analgesic or anticancer agents. wjarr.comresearchgate.netresearchgate.net These models can identify the key structural features and electronic properties that drive the biological activity, guiding the design of new, more potent compounds. researchgate.net For instance, a QSAR study on tri-substituted pyrimidine derivatives helped in understanding their analgesic properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for simulating spectroscopic properties. jchemrev.com

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. jchemrev.comnih.gov This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, providing insights into the nature of electronic transitions.

For pyrimidine-based systems, TD-DFT has been used to simulate their absorption spectra in various solvents. nih.govresearchgate.net The calculations can predict the maximum absorption wavelengths (λmax) and explain the influence of different substituents and solvent polarity on the electronic transitions. acs.orgjchemrev.com For example, in a study of styrylpyridine compounds, TD-DFT with the B3LYP functional provided reliable λmax values. nih.gov The simulations can also elucidate the character of the excited states, such as whether they involve intramolecular charge transfer (ICT), which is crucial for applications in materials science like organic light-emitting diodes (OLEDs). frontiersin.orgscispace.com

Characterization of Intramolecular Charge Transfer (ICT) States

The pyrimidine ring is a six-membered aromatic heterocycle characterized by its π-deficient nature due to the presence of two nitrogen atoms. rsc.org This inherent electron-withdrawing character makes the pyrimidinyl fragment a potent electron-accepting group. rsc.org In molecules like this compound, where substituents are attached at positions where the nitrogen atoms are in conjugation, this effect is particularly pronounced. rsc.org This electronic feature is fundamental to the creation of push-pull molecules, which are crucial for achieving significant luminescence and non-linear optical properties. rsc.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing Intramolecular Charge Transfer (ICT) processes in pyrimidine-based systems. bohrium.comiaea.orgjchemrev.com Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), confirms the occurrence of ICT. bohrium.comiaea.org For instance, in studies of related pyrimidine derivatives, the HOMO is often found delocalized on the electron-donating arms or substituents, while the LUMO is more localized on the electron-deficient pyrimidine ring. nih.gov This spatial separation of the FMOs is a clear indicator of a charge-transfer character for the lowest energy electronic transition (S₀ → S₁). bohrium.comnih.gov

The protonation of one of the nitrogen atoms in the pyrimidine ring can further enhance the ICT process. rsc.org Upon protonation, the resulting quaternary nitrogen significantly increases the electron-withdrawing strength of the ring, which typically causes a bathochromic (red) shift in the absorption band associated with the charge transfer. rsc.org This property is leveraged in the design of chemical sensors, where the change in ICT upon protonation leads to a detectable optical response. rsc.orgrsc.org

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a rapid photochemical process where a proton moves from a donor group (like a hydroxyl, -OH) to a nearby acceptor atom within the same molecule upon photoexcitation. uclan.ac.ukmdpi.comnih.gov In certain heterocyclic systems, including pyrimidine derivatives, this phenomenon plays a critical role in their photophysical behavior. nih.govacs.org The process involves a four-level photochemical cycle that can lead to dual emission or, in many cases, the quenching of fluorescence. mdpi.com

Theoretical and experimental studies on 2-(2′-hydroxyphenyl)pyrimidines provide a clear model for ESIPT involving the pyrimidine core. nih.govacs.org In these systems, upon excitation, a proton is rapidly transferred from the hydroxyl group to one of the nitrogen atoms of the pyrimidine ring. rsc.orgnih.govacs.org This creates an excited tautomer (a keto form) which often deactivates through a non-radiative pathway, resulting in little to no fluorescence. nih.govacs.org The critical role of the proton transfer in this emission quenching is demonstrated by comparing these compounds to their methoxy-substituted counterparts (where the mobile proton is absent), which typically exhibit strong luminescence. nih.govuclan.ac.uk

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are effective for understanding the ESIPT mechanism. nih.govacs.org Calculations can model the potential energy surfaces of both the ground and excited states, confirming that the proton transfer is energetically favorable in the excited state but not the ground state. acs.org Furthermore, these studies can elucidate the geometric changes that facilitate the transfer; for example, calculations on a 2-(2′-hydroxyphenyl)pyrimidine derivative showed that the hydrogen-bond distance between the hydroxyl proton and the pyrimidine nitrogen increases in the excited state, which favors the stabilization of the resulting keto tautomer. nih.govacs.org Inhibiting this ESIPT process, for instance by protonating the pyrimidine nitrogen with an external acid, can "switch on" fluorescence, a property that is useful for developing sensors. rsc.orgnih.govacs.org

Prediction of Non-Linear Optical (NLO) Properties

Pyrimidine derivatives are recognized as exceptional building blocks for the development of novel organic materials with non-linear optical (NLO) properties. nih.govrsc.orgrsc.org Their significant aromaticity and pronounced electron-withdrawing nature make them ideal cores for creating chromophores, particularly those based on a "push-pull" architecture where electron-donating groups are connected to the electron-accepting pyrimidine ring via a π-conjugated system. nih.govrsc.org This molecular design facilitates intramolecular charge transfer, a key mechanism for generating a large NLO response. nih.gov The versatility of the pyrimidine scaffold has led to a vast library of NLO chromophores being investigated for applications in second harmonic generation and two-photon absorption (TPA). researchgate.netresearchgate.net Specifically, derivatives like 4,6-di(arylvinyl)pyrimidines have been identified as promising TPA chromophores. nih.govresearchgate.net

Calculation of Hyperpolarizability (β) Values

The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Computational chemistry provides essential tools for predicting these values, guiding the design of new materials. researchgate.net Density Functional Theory (DFT) is a widely used method for calculating hyperpolarizability. bohrium.comresearchgate.net Various functionals and basis sets are employed to achieve accurate predictions. For instance, studies on 5-arylpyrimidine derivatives have utilized functionals such as HF, M06, M062X, CAM-B3LYP, and LC-BLYP with the 6-311G** basis set to compute the total hyperpolarizability (βtot). bohrium.com

The results from these calculations demonstrate how the molecular structure, particularly the nature of the substituent on the pyrimidine ring, directly influences the NLO response. bohrium.com The calculated hyperpolarizability values are often compared to that of a standard reference material like urea (B33335) to gauge their potential for NLO applications. bohrium.com

Below is a data table of computed NLO properties for several 5-arylpyrimidine derivatives, illustrating the impact of different substituents. The calculations were performed at the M06/6-311G** level of theory. bohrium.com

| Compound | Substituent (R) | Total Dipole Moment (μtot) [D] | Average Polarizability ⟨α⟩ [a.u.] | Total Hyperpolarizability (βtot) [a.u.] |

| 3a | 4-biphenyl | 0.3204 | 190.779 | 362.433 |

| 3b | 4-(methylsulfanyl)phenyl | 1.8385 | 149.331 | 557.349 |

| 3c | 4-(trifluoromethoxy)phenyl | 2.1121 | 130.430 | 258.919 |

| 3d | 2,3-dichlorophenyl | 3.4549 | 138.964 | 129.544 |

Data sourced from a computational study on arylated pyrimidine derivatives. bohrium.com

Molecular Design Strategies for Enhanced NLO Response

Computational studies are crucial for developing strategies to design molecules with superior NLO properties. For pyrimidine-based systems, the primary strategy involves optimizing the push-pull electronic effect. rsc.orgnih.gov This is achieved by attaching strong electron-donating groups (donors) to the electron-accepting pyrimidine core through a π-conjugated bridge. nih.gov The effectiveness of the intramolecular charge transfer, and thus the magnitude of the hyperpolarizability, is highly dependent on the strength of the donor and acceptor components. researchgate.net

Further strategies include:

Extension of π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor groups can lead to a larger NLO response. researchgate.net Studies on 4,6-bis(arylvinyl)pyrimidine oligomers have shown that extending the π-system results in significant shifts in optical properties. acs.org

Functionalization: The introduction of different functional groups allows for the fine-tuning of NLO properties. As seen in the table above, substituting a phenyl ring with groups like methylsulfanyl (-SCH₃) or trifluoromethoxy (-OCF₃) significantly alters the dipole moment and hyperpolarizability. bohrium.com The interplay between electron-donating and electron-withdrawing substituents is a key consideration in molecular design. researchgate.net

Supramolecular Assembly: The nitrogen atoms in the pyrimidine ring offer sites for protonation or hydrogen bonding, which can be used to create supramolecular structures. rsc.org The crystalline environment can itself enhance NLO properties significantly compared to the molecule in isolation due to intermolecular interactions and local electric field effects. rsc.orgacs.org

By systematically modifying the molecular structure and studying the resulting electronic properties through computational models, researchers can rationally design pyrimidine derivatives with optimized NLO responses for specific technological applications. bohrium.comrsc.org

Photophysical Properties and Optoelectronic Applications of 4,6 Di Pyridin 4 Yl Pyrimidine Based Materials

Spectroscopic Characterization of Electronic Transitions

The interaction of light with 4,6-di(pyridin-4-yl)pyrimidine-based materials is characterized by distinct electronic transitions, which can be probed using absorption and emission spectroscopy. These spectroscopic signatures provide fundamental insights into the electronic structure and potential applications of these compounds.

Absorption and Emission Spectra in Solution and Solid State

Pyrimidine (B1678525) derivatives typically exhibit absorption bands in the UV region of the electromagnetic spectrum. researchgate.net For instance, a series of pyrimidine derivatives bearing triphenylamine (B166846) or 9-ethylcarbazole (B1664220) substituents show distinct absorption bands in the UV range and emit violet-blue light upon irradiation when dissolved in dichloromethane. researchgate.net The absorption spectra of related donor-acceptor systems often display two main absorption features: a high-energy band corresponding to a π–π* transition localized on the donor moiety, and a lower-energy band in the range of 400–420 nm attributed to an intramolecular charge transfer (ICT) transition. semanticscholar.org

The emission properties of these compounds are observed in both solution and solid states. While many pyrimidine derivatives show luminescence in solution, their solid-state emission can be significantly different. For example, certain 2-(2′-hydroxyphenyl)pyrimidines that are non-luminescent in solution due to excited-state intramolecular proton transfer (ESIPT) become emissive in the solid state, exhibiting red-shifted emission maxima and higher quantum yields compared to their solution counterparts. nih.gov This highlights the influence of molecular packing and intermolecular interactions on the photophysical properties in the solid phase.

Table 1: Illustrative Photophysical Data of Related Pyrimidine Derivatives Note: This table presents data from various pyrimidine derivatives to provide a comparative context for the expected properties of this compound.

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Solvent/State |

|---|---|---|---|

| Phenylmethylene pyridineacetonitrile derivative (o-DBCNPy) | 408 | - | THF |

| Phenylmethylene pyridineacetonitrile derivative (m-DBCNPy) | 402 | - | THF |

| Phenylmethylene pyridineacetonitrile derivative (p-DBCNPy) | 413 | - | THF |

| Pyrimidine-derived α-amino acid (12k) | - | 352 | Ethyl Acetate (B1210297) |

Quantum Yields and Radiative Decay Rates

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is a critical parameter for optoelectronic applications. In pyrimidine-based systems, the quantum yield can be highly sensitive to the molecular structure and the nature of the substituents. For example, increasing the electron-donating strength of an aryl group attached to the pyrimidine core can lead to a higher fluorescence quantum yield. researchgate.net However, some related pyrimidine compounds have been observed to have a low quantum yield, such as 6%. researchgate.net

In contrast, other structurally related compounds show much higher efficiencies. A phenylmethylene pyridineacetonitrile derivative, o-DBCNPy, exhibited a high fluorescence quantum yield of 0.81 in a neat film. semanticscholar.org Similarly, certain pyrimidine-derived α-amino acids with electron-donating substituents have demonstrated good quantum yields in the range of 0.27–0.30. nih.gov These variations underscore the tunability of the emission efficiency in pyrimidine chromophores.

Radiative decay rates (kF) are calculated from the fluorescence quantum yield and the excited-state lifetime (τF). While specific lifetime data for this compound are not available, the wide range of quantum yields in analogous compounds suggests that their radiative decay rates would also vary significantly, impacting their performance in applications like organic light-emitting diodes (OLEDs).

Solvatochromism and Environmental Sensitivity of Emission

The emission spectra of many pyrimidine derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.netacs.org This effect is particularly pronounced in compounds with a significant intramolecular charge transfer (ICT) character. nih.gov In these systems, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift of the emission maximum. nih.gov

For example, one pyrimidine-derived α-amino acid exhibits an emission maximum at 352 nm in ethyl acetate, which shifts to 384 nm in the more polar solvent, water. nih.gov This behavior confirms the ICT nature of the excited state. nih.gov The solvatochromic behavior depends not only on solvent polarity but can also be influenced by specific interactions like hydrogen bonding. acs.org This high sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes and sensors. researchgate.net

Table 2: Example of Solvatochromic Shift in a Pyrimidine-Derived α-Amino Acid nih.gov

| Solvent | Emission λmax (nm) |

|---|---|

| Ethyl Acetate | 352 |

Excited State Processes and Energy Transfer

Upon photoexcitation, molecules based on this compound undergo several dynamic processes that dictate their photophysical behavior. These include intramolecular charge transfer and protonation-induced switching, which are key to modulating their luminescent properties.

Nature of Intramolecular Charge Transfer (ICT) in Pyrimidine Chromophores

The electronic structure of this compound, featuring an electron-deficient pyrimidine core linked to pyridinyl rings, is conducive to intramolecular charge transfer (ICT) upon excitation. The pyrimidine ring acts as the electron acceptor, while the pyridinyl moieties contribute to the π-conjugated system. This donor-π-acceptor architecture leads to the formation of a charge-separated emitting state. acs.org

The ICT character is experimentally confirmed by the strong emission solvatochromism observed in related compounds, where polar solvents stabilize the charge-separated excited state, leading to red-shifted emission. nih.govacs.org In the absorption spectra of analogous systems, the ICT transition is typically responsible for the lowest energy absorption band. semanticscholar.org The efficiency and energy of this ICT process can be tuned by modifying the substituents on the pyrimidine or pyridinyl rings, allowing for precise control over the material's optical properties.

Protonation-Induced Photophysical Switching and Luminescence Modulation

The nitrogen atoms in the pyrimidine ring are basic and can be protonated by the addition of acid. researchgate.net This protonation significantly enhances the electron-withdrawing character of the pyrimidine core, which in turn modulates the photophysical properties of the molecule. nih.gov This effect often leads to a bathochromic shift in both the absorption and emission spectra. researchgate.net

The consequence of protonation on luminescence intensity is highly dependent on the specific molecular structure. In many amino-substituted pyrimidine derivatives, protonation leads to a dramatic quenching of fluorescence. researchgate.netresearchgate.net Conversely, in other systems, particularly those where fluorescence is initially suppressed by processes like excited-state intramolecular proton transfer (ESIPT), the addition of an acid can inhibit this non-radiative pathway and "switch on" a strong fluorescence response. nih.govnih.gov This reversible, acid-induced modulation of color and luminescence demonstrates the potential of these materials to function as colorimetric and luminescent pH sensors. researchgate.netacs.org

Table 3: General Effects of Protonation (e.g., with TFA) on Pyrimidine Derivatives

| Property | Observation upon Protonation | Reference |

|---|---|---|

| Absorption Spectrum | Bathochromic (red) shift | researchgate.netresearchgate.net |

| Emission Spectrum | Bathochromic (red) shift | researchgate.net |

| Luminescence Intensity | Can be quenched or significantly enhanced depending on the molecular structure | nih.govresearchgate.netnih.gov |

| Visual Appearance | Dramatic color changes | researchgate.netacs.org |

Thermally Activated Delayed Fluorescence (TADF) for High-Efficiency Emitters

The electron-deficient nature of the pyrimidine core makes it a crucial component in the design of advanced emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). spiedigitallibrary.org TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet states through reverse intersystem crossing (rISC), which can theoretically enable 100% internal quantum efficiency (IQE) in organic light-emitting diodes. nih.govrichmond.edu This process is facilitated by designing molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov

In pyrimidine-based TADF materials, the pyrimidine unit typically functions as the electron-acceptor (A) moiety, which is linked to an electron-donor (D) unit. nih.gov This D-A architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), primarily on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor pyrimidine ring. nih.gov This separation is key to achieving a small ΔEST.

Researchers have developed numerous pyrimidine-based TADF emitters by combining the pyrimidine acceptor with various donors. For example, a series of blue TADF emitters were synthesized using a 10H-spiro[acridan-9,9′-fluorene] (2SPAc) donor with pyrimidine (PM), 2-methylpyrimidine (B1581581) (MPM), and 2-phenylpyrimidine (B3000279) (PPM) as acceptors. The resulting emitters, 2SPAc-HPM, 2SPAc-MPM, and 2SPAc-PPM, all exhibited small singlet-triplet splitting energies, which is essential for efficient rISC. rsc.org Similarly, green "butterfly-shaped" TADF emitters were developed by integrating a phenoxazine (B87303) donor unit with a 2-substituted pyrimidine moiety in a D-π-A-π-D configuration. nih.gov Another study designed TADF materials by pairing a carbazole (B46965) (Cz) donor with pyridine (B92270) (Pd), pyrimidine (Pm), and triazine (Trz) acceptors, investigating how the number of nitrogen atoms in the acceptor unit affects the optical and electronic properties. nih.gov The pyrimidine-based molecule in this study, TmCzPm, was identified as a promising blue emitter due to its small ΔEST and significant oscillator strength for fluorescence. nih.gov

The performance of these materials in devices underscores their potential. OLEDs using 2SPAc-PPM as the emitter achieved a remarkable external quantum efficiency (EQE) of 31.45%. rsc.org Green TADF OLEDs based on the phenoxazine-pyrimidine emitters reached a peak EQE close to 25% with minimal efficiency roll-off at high luminance. nih.gov

Advanced Materials for Optoelectronics

The unique electronic properties of the pyrimidine ring have led to its widespread use in various optoelectronic applications. nih.gov As a highly π-deficient system, it can act as an electron acceptor in "push-pull" molecular structures, inducing internal charge transfer upon excitation and giving rise to luminescence. researchgate.net This makes pyrimidine derivatives versatile building blocks for a range of advanced materials. researchgate.nettdl.org

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

Pyrimidine derivatives are pivotal in the development of high-performance Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgnbinno.com Their electron-deficient character makes them suitable for use as fluorescent emitters, host materials, and electron-transporting materials (ETMs). spiedigitallibrary.orgspiedigitallibrary.org

As emitters, pyrimidine-cored push-pull systems have been designed for non-doped OLEDs. scholarsportal.info For instance, two V-shaped systems based on a pyrimidine acceptor demonstrated charge-transfer characteristics in their emission. Although they had a low fluorescence quantum yield in vacuum-deposited films, the corresponding OLED devices showed high efficiency, which was attributed to a TADF mechanism. scholarsportal.info Highly efficient blue and green TADF emitters based on pyrimidine have been developed, leading to OLEDs with external quantum efficiencies exceeding 30% for blue emission and approaching 25% for green. nih.govrsc.org

Beyond the emissive layer, pyrimidine-based compounds serve as excellent electron-transporting and hole-blocking materials due to their electron-deficient nature, which facilitates electron injection and transport. spiedigitallibrary.orgspiedigitallibrary.org Furthermore, they are used as a component in exciplex-forming host systems. The use of pyrimidine-containing ETMs in combination with a hole-transporting material can form an exciplex that enables efficient energy transfer to a phosphorescent or TADF guest emitter, resulting in OLEDs with very high efficiency and low operating voltage. spiedigitallibrary.org For example, a green phosphorescent OLED using an exciplex host system achieved a power efficiency of 124 lm W⁻¹ and an EQE of 29.1%. spiedigitallibrary.org

The table below summarizes the performance of selected OLEDs incorporating pyrimidine-based materials.

| Emitter / Host Material System | Emission Color | Max. EQE (%) | Device Application |

| 2SPAc-PPM | Blue | 31.45% | TADF Emitter |

| PXZPM, PXZMePM, PXZPhPM | Green | ~25% | TADF Emitter |

| B3PyMPM/CBP (Exciplex Host) | Green | 29.1% | Phosphorescent OLED |

| B4PyMPM/mCP (Exciplex Host) | Blue | 17.3% | Phosphorescent OLED |

| Ir(dmppm)₂(acac) | Orange | 28.2% | Phosphorescent Emitter |

EQE: External Quantum Efficiency. Data sourced from multiple research findings. spiedigitallibrary.orgnih.govrsc.org

Laser Dyes and Photonic Devices

The application of pyrimidine derivatives extends to the field of laser dyes. Research has shown that protonated pyrimidinium salts, formed from novel V-shaped push-pull systems based on a pyrimidine acceptor, are promising candidates for laser dyes. scholarsportal.info When solutions of these pyrimidine-based fluorophores were exposed to UV irradiation, the resulting photoproducts exhibited laser activity in the red region of the spectrum. scholarsportal.info Laser dyes are typically organic molecules that can be used as the gain medium in a laser, valued for their broad gain bandwidth which allows for wavelength tunability. rp-photonics.com The development of pyrimidine-based laser dyes opens up possibilities for new photonic devices.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

Pyrimidine-based push-pull chromophores have been successfully developed as photosensitizers for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In these systems, the pyrimidine ring often acts as the electron-withdrawing anchoring group that binds to the surface of a semiconductor, such as titanium dioxide (TiO₂). researchgate.netsemanticscholar.org

A series of novel donor-π-acceptor (D-π-A) organic dyes have been synthesized where the pyrimidine unit serves as the acceptor and anchor. researchgate.netsemanticscholar.org The structure of the dye, including the length of the π-conjugated linker and the nature of the electron-donating groups, significantly influences the photophysical, electrochemical, and photovoltaic properties of the DSSC. semanticscholar.org For example, in one study, an increase in power conversion efficiency was observed with a decrease in the length of the π-linker. semanticscholar.org Infrared spectroscopy has confirmed that the pyrimidine ring of these dyes forms coordinate bonds with the Lewis acid sites on the TiO₂ surface, facilitating electron injection from the excited dye into the semiconductor's conduction band. researchgate.net

The table below presents the photovoltaic performance of DSSCs based on different pyrimidine dyes.

| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| D1 | 8.87 | 0.65 | 0.66 | 3.80 |

| D2 | 6.77 | 0.64 | 0.65 | 2.82 |

| D3 | 4.09 | 0.61 | 0.64 | 1.60 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency. semanticscholar.org

Optical Data Processing and Storage Applications